An In-Depth Technical Guide to 2-[1-(4-Fluoro-phenyl)-ethylamino]-ethanol: Synthesis, Characterization, and Potential Applications
An In-Depth Technical Guide to 2-[1-(4-Fluoro-phenyl)-ethylamino]-ethanol: Synthesis, Characterization, and Potential Applications
This guide provides a comprehensive technical overview of the chiral amino alcohol, 2-[1-(4-Fluoro-phenyl)-ethylamino]-ethanol. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's structure, synthesis, analytical characterization, and prospective pharmacological relevance. Given the limited direct experimental data on this specific molecule, this guide synthesizes information from analogous structures and predictive models to offer a robust scientific foundation for future research and application.
Introduction and Chemical Identity
2-[1-(4-Fluoro-phenyl)-ethylamino]-ethanol is a substituted phenylethanolamine derivative. Its structure features a chiral center at the benzylic carbon, an ethanolamine side chain, and a fluorine atom on the phenyl ring. The presence of the fluorine atom can significantly influence the molecule's metabolic stability and binding affinity to biological targets by altering its electronic properties.
| Property | Predicted/Theoretical Value | Reference |
| Molecular Formula | C₁₀H₁₄FNO | - |
| Molecular Weight | 183.22 g/mol | - |
| Monoisotopic Mass | 183.10595 Da | [1] |
| XlogP (Predicted) | 1.2-1.8 | [1] |
| CAS Number | Not readily available | - |
Proposed Synthesis Pathway
The synthesis of 2-[1-(4-Fluoro-phenyl)-ethylamino]-ethanol can be achieved through a reductive amination pathway, a common and effective method for creating secondary amines. This process involves the reaction of a ketone with a primary amine in the presence of a reducing agent.
Diagram of Proposed Synthesis Workflow
Caption: A workflow diagram illustrating the proposed synthesis of the target compound.
Detailed Experimental Protocol: Reductive Amination
This protocol is a generalized procedure and may require optimization for specific laboratory conditions.
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Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4'-fluoroacetophenone (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
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Amine Addition: Add ethanolamine (1.2 equivalents) to the solution and stir for 20-30 minutes at room temperature to form the intermediate imine/enamine.
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Reducing Agent: Carefully add a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) portion-wise to the mixture. This reagent is preferred due to its selectivity for imines in the presence of ketones.
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Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
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Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of methanol in dichloromethane as the eluent, to yield the pure 2-[1-(4-Fluoro-phenyl)-ethylamino]-ethanol.
Analytical Characterization
A suite of analytical techniques is essential for the structural elucidation and purity assessment of the synthesized compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary method for determining the purity of the final compound. A reversed-phase method is generally suitable.
| Parameter | Condition |
| Column | C18, 150 x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid (Gradient or Isocratic) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector | UV at 254 nm |
| Injection Volume | 10 µL |
Source: Adapted from BenchChem Application Notes for a similar compound.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for confirming the chemical structure.
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¹H NMR: Will provide information on the number and connectivity of protons. Expected signals would include aromatic protons, a quartet for the benzylic proton, a triplet for the methylene group adjacent to the oxygen, a multiplet for the methylene group adjacent to the nitrogen, and singlets for the NH and OH protons (which may be broad and exchangeable with D₂O).
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¹³C NMR: Will reveal the carbon skeleton of the molecule.
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¹⁹F NMR: A crucial experiment to confirm the presence and environment of the fluorine atom on the phenyl ring.
Predicted ¹H NMR Spectral Data (based on similar structures):
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| Aromatic | 6.9 - 7.4 | Multiplet |
| -CH(Ph)- | 3.8 - 4.2 | Quartet |
| -CH₂-N- | 2.6 - 3.0 | Multiplet |
| -CH₂-O- | 3.5 - 3.8 | Triplet |
| -NH- | 1.5 - 2.5 | Broad Singlet |
| -OH- | 2.0 - 3.5 | Broad Singlet |
| -CH₃ | 1.2 - 1.5 | Doublet |
Source: Extrapolated from data on related amino alcohols.[1][2][3]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For this compound, electrospray ionization (ESI) would be a suitable technique. The expected molecular ion peak [M+H]⁺ would be at m/z 184.1134.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is used to identify the functional groups present in the molecule.
Expected FTIR Absorption Bands:
| Wavenumber (cm⁻¹) | Functional Group Vibration |
| 3400-3200 | O-H, N-H Stretching (broad) |
| 3100-3000 | Aromatic C-H Stretching |
| 2980-2850 | Aliphatic C-H Stretching |
| 1600, 1500 | C=C Aromatic Ring Stretching |
| 1250-1200 | C-F Stretching |
| 1260-1050 | C-O Stretching |
Source: Based on characteristic IR absorption tables and data for similar compounds.[1][4][5]
Potential Applications and Biological Relevance
While 2-[1-(4-Fluoro-phenyl)-ethylamino]-ethanol itself is not a widely studied compound, its structural motifs are present in numerous pharmacologically active molecules. This suggests its potential as a valuable building block or lead compound in drug discovery.
Potential as a CNS Agent
Many phenylethanolamine derivatives exhibit activity in the central nervous system (CNS). The core structure is related to known neurotransmitters and modulators. For instance, compounds with a similar 1-(4-fluorophenyl) moiety have been investigated as sigma receptor ligands, which are targets for a new class of antipsychotic drugs.[6] The introduction of the ethanolamine side chain could modulate the compound's polarity and ability to cross the blood-brain barrier.
Cardiovascular and Adrenergic Activity
The phenylethanolamine scaffold is a classic pharmacophore for adrenergic receptor ligands. Depending on the stereochemistry and substitution pattern, these compounds can act as agonists or antagonists at α- and β-adrenergic receptors, influencing heart rate, blood pressure, and bronchial tone. The (R,R)-form of related 1-phenyl-2-[(2-phenyl-1-alkylethyl)amino]ethanol derivatives has shown significant β3-adrenergic activity.[7]
Diagram of Potential Drug Development Logic
Caption: A logical flow for exploring the therapeutic potential of the title compound.
Conclusion and Future Directions
2-[1-(4-Fluoro-phenyl)-ethylamino]-ethanol represents a chemical entity with significant, albeit underexplored, potential in medicinal chemistry and drug development. This guide provides a foundational framework for its synthesis and characterization, drawing upon established chemical principles and data from analogous structures. The key to unlocking its potential lies in the empirical investigation of its biological activity. Future research should focus on the stereoselective synthesis of its enantiomers, followed by systematic screening against a panel of CNS and adrenergic receptors to elucidate its pharmacological profile. Such studies will be crucial in determining whether this compound can serve as a valuable scaffold for the development of novel therapeutics.
References
- Application Notes and Protocols for the Characterization of 2-((4-Fluorophenyl)amino)ethanol - Benchchem.
- Advanced drug development and manufacturing - Google P
- 2-(Ethylamino)ethanol(110-73-6) 1H NMR spectrum - ChemicalBook.
- CAS 1353965-78-2 | 2-((1-(4-Fluorophenyl)ethyl)(methyl)amino)ethanol - Synblock.
- Shang, G., Liu, D., Allen, S. E., Yang, Q., & Zhang, X. (n.d.). Supporting Information - Asymmetric Syntheses of (-)-Denopamine and (-)-Arbutamine. Wiley-VCH.
- Patel, R. N. (2013). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Molecules, 18(10), 12699–12733. MDPI.
- 1-(4-Fluorophenyl)ethanol(403-41-8) 1H NMR spectrum - ChemicalBook.
- Processes for producing optically active 2-amino-1-phenylethanol derivatives. EP 0924193 A1.
- Table of Characteristic IR Absorptions. (n.d.).
- C2H6O CH3CH2OH infrared spectrum of ethanol vapour liquid film C2H5OH. Doc Brown's Advanced Organic Chemistry Revision Notes.
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